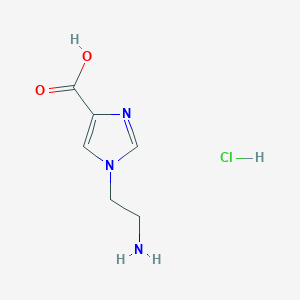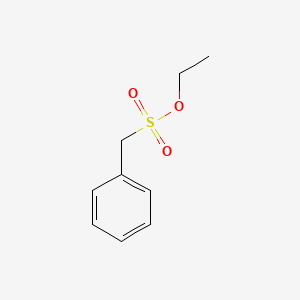
Ethyl phenylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl phenylmethanesulfonate is an organic compound with the molecular formula C9H12O3S. It is an ester derived from methanesulfonic acid and phenylmethanol. This compound is primarily used as an organic solvent and has applications in various industrial processes, including the recovery of petroleum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl phenylmethanesulfonate can be synthesized through the esterification of methanesulfonic acid with phenylmethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where methanesulfonic acid and phenylmethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl phenylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as alkoxides, amines, and thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanesulfonic acid and phenylmethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkoxides, amines, and thiols in the presence of a base.
Hydrolysis: Water with an acid or base catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted sulfonates.
Hydrolysis: Methanesulfonic acid and phenylmethanol.
Reduction: Phenylmethanol.
Applications De Recherche Scientifique
Ethyl phenylmethanesulfonate has several applications in scientific research:
Biology: Employed in mutagenesis studies to induce genetic mutations.
Medicine: Investigated for its potential use in drug development as a chemical intermediate.
Industry: Utilized as a solvent in the recovery of petroleum and other hydrocarbons
Mécanisme D'action
The primary mechanism of action of ethyl phenylmethanesulfonate involves its role as an alkylating agent. The ethyl group of the compound reacts with nucleophilic sites in biological molecules, such as DNA, leading to the formation of abnormal bases like O6-ethylguanine. This can result in mutations during DNA replication, as DNA polymerases may incorporate incorrect bases opposite the modified site .
Comparaison Avec Des Composés Similaires
Ethyl phenylmethanesulfonate can be compared with other similar compounds, such as:
Ethyl methanesulfonate: Another alkylating agent used in mutagenesis studies. It is the ethyl ester of methanesulfonic acid and is known for its ability to induce point mutations.
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It has similar applications but may exhibit different reactivity and solubility properties.
Phenylmethanesulfonic acid: The parent acid from which this compound is derived. .
This compound is unique due to its specific combination of the phenyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
ethyl phenylmethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNNGOUEZBONHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
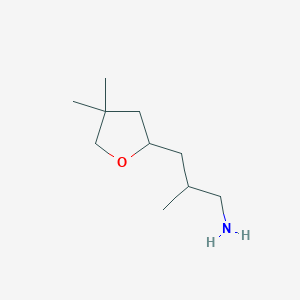
![N-(2,3-dihydro-1H-inden-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2375504.png)
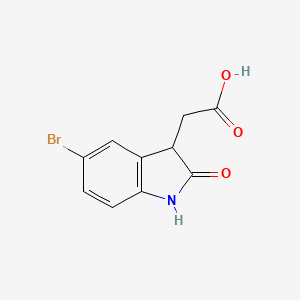
![N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2375509.png)
![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)
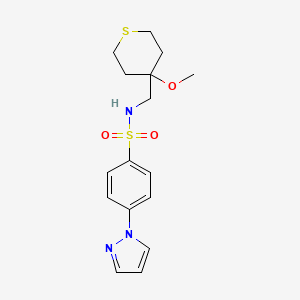

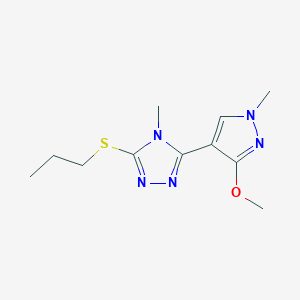
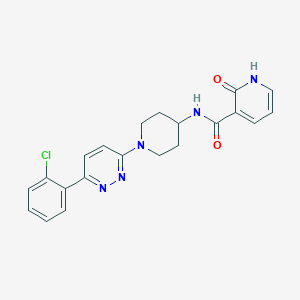
![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
